molecular formula C18H26BNO5 B15092110 (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

Cat. No.: B15092110
M. Wt: 347.2 g/mol
InChI Key: OIUOQFNZPUKNDP-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a dioxaborolane ring, and a morpholino group attached to a phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate. This can be achieved by reacting 3-methoxyphenylboronic acid with pinacol in the presence of a catalyst such as palladium. The resulting boronic ester is then coupled with a morpholino derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the morpholino moiety can be reduced to form an alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The morpholino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone stands out due to the presence of the morpholino group, which imparts unique chemical and biological properties. This makes it a versatile intermediate for various synthetic applications and a promising candidate for further research and development.

Properties

Molecular Formula

C18H26BNO5

Molecular Weight

347.2 g/mol

IUPAC Name

[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)22-5)16(21)20-8-10-23-11-9-20/h6-7,12H,8-11H2,1-5H3

InChI Key

OIUOQFNZPUKNDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCOCC3)OC

Origin of Product

United States

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